
8-Hydroxy Mianserin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Mianserin-d3 is a labeled metabolite of Mianserin, a tetracyclic antidepressant. This compound is primarily used in proteomics research and has a molecular formula of C18H17D3N2O with a molecular weight of 283.38 . It is not intended for diagnostic or therapeutic use but serves as a valuable tool in scientific studies.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy Mianserin-d3 involves the hydroxylation of Mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.
Analyse Chemischer Reaktionen
8-Hydroxy Mianserin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Mianserin-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Mianserin metabolites.
Biology: The compound is used in studies involving the metabolism and biotransformation of Mianserin.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of Mianserin often utilizes this compound as a labeled metabolite.
Industry: Although not used in industrial production, the compound’s role in research contributes to the development of new analytical methods and therapeutic agents
Wirkmechanismus
The mechanism of action of 8-Hydroxy Mianserin-d3 is closely related to that of Mianserin. Mianserin acts as an antagonist at alpha-adrenergic, histamine H1, and certain serotonin receptors. It weakly inhibits norepinephrine reuptake and strongly stimulates the release of norepinephrine . The labeled metabolite, this compound, is used to study these interactions and pathways in greater detail, providing insights into the molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Hydroxy Mianserin-d3 include:
Mianserin: The parent compound, used as an antidepressant.
Desmethylmianserin: A metabolite of Mianserin with similar pharmacological properties.
Mianserin 2-oxide: Another metabolite formed during the biotransformation of Mianserin
This compound is unique due to its labeled nature, which allows for precise tracking and analysis in metabolic studies. This distinguishes it from other metabolites and similar compounds.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |
InChI-Schlüssel |
IDQNTICZJWERCI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Kanonische SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


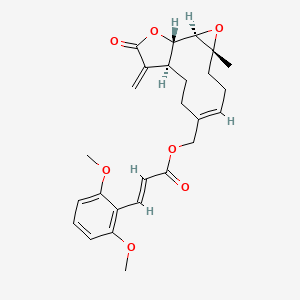
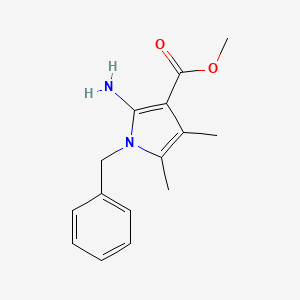
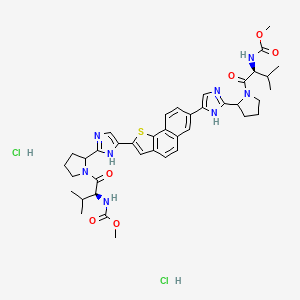




![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
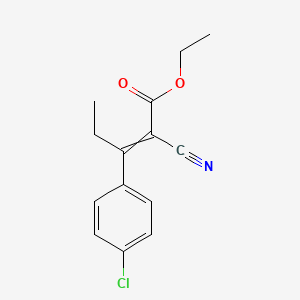
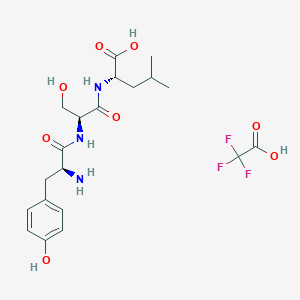
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
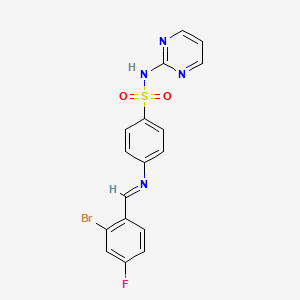
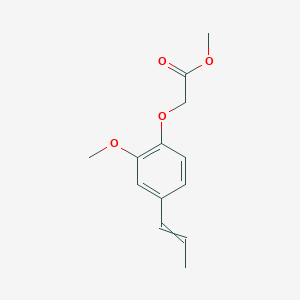
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
